2-Methoxy-1,3-benzothiazol-6-amine
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Overview
Description
2-Methoxy-1,3-benzothiazol-6-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a methoxy group (-OCH3) attached to the benzene ring and an amine group (-NH2) at the 6th position of the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antioxidant activities
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . More research is needed to understand how 2-Methoxy-1,3-benzothiazol-6-amine interacts with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and antioxidant activities
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various biomolecules and participate in biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 3-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole derivative . Another approach involves the cyclization of 2-aminobenzenethiol with methoxy-substituted thioamides or carbamothioates under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used
Scientific Research Applications
2-Methoxy-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group instead of a methoxy group.
6-Ethoxy-1,3-benzothiazole-2-amine: Similar structure but with an ethoxy group instead of a methoxy group
Uniqueness
2-Methoxy-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-methoxy-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPSNUTSFKGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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